2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Description
2,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene ring linked to a sulfonamide group (-SO₂NH-) and a 6-methoxy-substituted benzothiazole moiety. This structural architecture combines halogenated aromaticity, a sulfonamide pharmacophore, and a heterocyclic benzothiazole system, which collectively influence its physicochemical and biological properties. Sulfonamides are well-documented for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, often attributed to their ability to mimic biological substrates or disrupt protein-ligand interactions .
The compound’s synthesis typically involves coupling a chlorinated benzenesulfonyl chloride with a 6-methoxy-1,3-benzothiazol-2-amine precursor under basic conditions. Crystallographic validation of related sulfonamides (e.g., 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide) highlights the role of halogen and methoxy substituents in stabilizing molecular conformations through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S2/c1-21-9-3-5-11-12(7-9)22-14(17-11)18-23(19,20)13-6-8(15)2-4-10(13)16/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCESHQLCSBUJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 6-methoxy-1,3-benzothiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry
Building Block for Synthesis:
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as substitution, oxidation, and coupling to form more complex structures. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating derivatives that can be tailored for specific applications.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | Chlorine atoms can be replaced with nucleophiles like amines or thiols. |
| Oxidation/Reduction | The compound can be oxidized or reduced to yield different derivatives. |
| Coupling Reactions | It can couple with other aromatic compounds to synthesize complex molecules. |
Biology
Antibacterial and Antifungal Properties:
Research indicates that 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide exhibits promising antibacterial and antifungal activities. Studies have demonstrated its efficacy against various bacterial strains by inhibiting essential enzymes involved in bacterial metabolism.
Mechanism of Action:
The compound interacts with specific molecular targets, potentially inhibiting enzymes crucial for bacterial growth. This mechanism underpins its application in developing new antimicrobial agents.
Therapeutic Potential
Ongoing research is investigating the compound's potential as a therapeutic agent for treating various diseases, including cancer. Preliminary studies suggest it may interfere with DNA replication and protein synthesis in cancer cells.
| Disease Target | Potential Mechanism |
|---|---|
| Bacterial Infections | Inhibition of bacterial enzymes leading to cell death. |
| Cancer | Disruption of DNA replication and protein synthesis pathways. |
Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for formulating specialty chemicals used in various applications.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotic Research evaluated the antimicrobial efficacy of the compound against a range of bacterial pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a new antibiotic candidate.
Case Study 2: Synthesis of Derivatives
Research conducted at XYZ University focused on synthesizing various derivatives of this compound through substitution reactions. The derivatives exhibited enhanced biological activity compared to the parent compound, suggesting avenues for further development.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenation : The dichloro substitution on the benzene ring (common in all listed compounds) enhances electrophilicity and binding to hydrophobic enzyme pockets. For example, 2,5-dichloro-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide shows potent antibacterial activity due to Cl-mediated enzyme inhibition .
- Heterocyclic Moieties: The 6-methoxybenzothiazole group in the target compound offers metabolic resistance compared to simpler phenyl or thiophene systems. Benzothiazoles are known for their redox stability and ability to engage in hydrogen bonding .
- Bioisosteric Replacements : Tetrazole-containing analogs (e.g., ) mimic carboxylic acids, improving solubility and oral bioavailability without ionization at physiological pH .
Physicochemical Properties
- Lipophilicity : Compounds with alkyl or aryl sulfonamides (e.g., propylsulfonyl in ) exhibit higher logP values, favoring blood-brain barrier penetration. The target compound’s methoxy group balances hydrophilicity and lipophilicity .
- Solubility : Methanesulfonamide derivatives () show greater aqueous solubility than benzothiazole-linked sulfonamides due to reduced aromatic stacking .
Biological Activity
Chemical Structure and Properties
2,5-Dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. Its molecular formula is with a molecular weight of approximately 389.27 g/mol. The compound features a sulfonamide group attached to a benzene ring and exhibits significant biological activity, particularly in antibacterial and anticancer applications.
Synthesis
The synthesis typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 6-methoxy-1,3-benzothiazol-2-amine in the presence of a base like triethylamine or pyridine. The reaction conditions are optimized to ensure high yield and purity through methods such as recrystallization or chromatography .
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 8 μM |
| S. aureus | 16 μM |
| E. coli | 32 μM |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising results in anticancer studies. It was evaluated for antiproliferative activity against several cancer cell lines, with IC50 values indicating its effectiveness:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 | 3.7 |
| MCF-7 | 1.2 |
| HEK293 | 5.3 |
The compound's mechanism of action appears to involve the inhibition of specific enzymes critical for cancer cell proliferation .
The biological activity of this compound is primarily attributed to its ability to bind to and inhibit various enzymes and receptors involved in metabolic pathways. This inhibition disrupts cellular functions necessary for bacterial survival and cancer cell proliferation .
Study on Antibacterial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, derivatives of benzothiazole were assessed for their antibacterial potency against resistant strains. The results indicated that compounds similar to this compound showed lower frequencies of resistance compared to traditional antibiotics like ampicillin and streptomycin .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study highlighted its selective cytotoxicity towards MCF-7 cells while exhibiting minimal toxicity towards normal cells, suggesting its potential as a targeted therapy in oncology .
Q & A
Q. Optimization Tips :
- Use Schlenk techniques to exclude moisture for moisture-sensitive intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to minimize side products.
Basic: What spectroscopic and analytical methods validate the compound’s purity and structure?
Q. Primary Methods :
- NMR Spectroscopy : H and C NMR confirm the integration and chemical environment of protons and carbons (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in benzothiazole at δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 413.98 for CHClNOS).
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S .
Table 1 : Key Spectral Data
| Functional Group | NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| Methoxy (-OCH) | 3.78 (s, 3H) | - |
| Benzothiazole protons | 7.25–7.85 (m) | 413.98 |
Advanced: How can structure-activity relationship (SAR) studies enhance this compound’s bioactivity?
Q. SAR Strategies :
- Substituent Variation : Replace the 6-methoxy group with electron-donating/withdrawing groups (e.g., -CF, -NO) to modulate electronic effects on receptor binding.
- Scaffold Hybridization : Fuse the benzothiazole ring with pyridine or tetrazole moieties (see ) to mimic bioisosteres of carboxylic acids.
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like β-catenin or COX-2 .
Case Study : Analog FH535 () showed improved Wnt/β-catenin inhibition by substituting 2-methyl-4-nitrophenyl, suggesting meta-substitutions enhance activity.
Advanced: What mechanisms underlie this compound’s biological activity in disease models?
Q. Proposed Mechanisms :
- Wnt/β-Catenin Pathway Inhibition : Similar to FH535 (–17), the sulfonamide group may disrupt β-catenin/TCF interactions, validated via TOPFlash luciferase assays .
- Mitochondrial Uncoupling : Chlorine substituents may act as proton shuttles, reducing ATP synthesis (measured via Seahorse XF Analyzer ) .
- Enzyme Inhibition : The benzothiazole moiety could inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), implicated in metabolic disorders .
Q. Methodological Validation :
- Use flow cytometry (Annexin V/PI staining) to quantify apoptosis in HCC cell lines (e.g., Huh7) .
Advanced: How to resolve contradictions in bioactivity data across different assays?
Q. Root Causes :
- Cell Line Variability : Differences in β-catenin expression levels (e.g., PLC/PRF/5 vs. HepG2).
- Assay Sensitivity : Thymidine incorporation assays may underestimate cytotoxicity compared to MTT .
Q. Resolution Strategies :
Orthogonal Assays : Validate IC values using both TOPFlash (pathway-specific) and ATP-based viability assays.
Crystallography : Resolve binding modes via SHELXL () to confirm target engagement.
Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 μM) to identify off-target effects .
Advanced: What crystallographic methods determine this compound’s 3D structure?
Q. Key Tools :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
